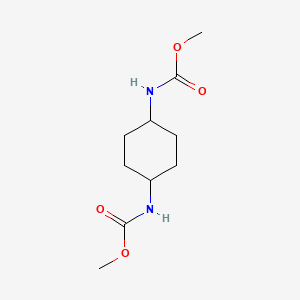

dimethyl 1,4-cyclohexanediylbiscarbamate

Übersicht

Beschreibung

Dimethyl 1,4-cyclohexanediylbiscarbamate (DCC) is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. DCC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Wirkmechanismus

The mechanism of action of dimethyl 1,4-cyclohexanediylbiscarbamate is complex and involves multiple pathways. dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. It also modulates the activity of ion channels, such as voltage-gated calcium channels, which play a role in neuronal signaling. Additionally, dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.

Biochemical and Physiological Effects:

dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells. It also reduces the levels of pro-inflammatory cytokines and chemokines in various tissues. Moreover, dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Dimethyl 1,4-cyclohexanediylbiscarbamate has several advantages for lab experiments, such as its stability, solubility, and low toxicity. It can be easily synthesized using various methods and can be purified using standard techniques. However, dimethyl 1,4-cyclohexanediylbiscarbamate has some limitations, such as its low water solubility and limited bioavailability. Moreover, dimethyl 1,4-cyclohexanediylbiscarbamate can interact with other compounds and enzymes, which can affect its activity and efficacy.

Zukünftige Richtungen

There are several future directions for the research on dimethyl 1,4-cyclohexanediylbiscarbamate. One direction is to study the structure-activity relationship of dimethyl 1,4-cyclohexanediylbiscarbamate and its derivatives to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of dimethyl 1,4-cyclohexanediylbiscarbamate in animal models and humans to optimize its dosing and administration. Moreover, future research can focus on the development of novel drug delivery systems for dimethyl 1,4-cyclohexanediylbiscarbamate to improve its bioavailability and efficacy.

Conclusion:

In conclusion, dimethyl 1,4-cyclohexanediylbiscarbamate is a promising chemical compound that has potential therapeutic applications in various fields, such as cancer, inflammation, and neurodegeneration. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on dimethyl 1,4-cyclohexanediylbiscarbamate can provide valuable insights into its therapeutic potential and pave the way for the development of novel drugs.

Synthesemethoden

Dimethyl 1,4-cyclohexanediylbiscarbamate can be synthesized using various methods, including the reaction between cyclohexanone and dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of cyclohexanone with urea and dimethyl carbonate in the presence of a catalyst. The yield and purity of dimethyl 1,4-cyclohexanediylbiscarbamate can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst type, and reaction time.

Wissenschaftliche Forschungsanwendungen

Dimethyl 1,4-cyclohexanediylbiscarbamate has been studied for its potential therapeutic applications, such as its anti-tumor, anti-inflammatory, and neuroprotective effects. dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, dimethyl 1,4-cyclohexanediylbiscarbamate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Eigenschaften

IUPAC Name |

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h7-8H,3-6H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCPEKVNPMGVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCC(CC1)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301653, DTXSID101218934 | |

| Record name | methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

CAS RN |

32175-29-4, 32222-08-5 | |

| Record name | NSC145147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl N-[4-(methoxycarbonylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanedicarbamic acid, dimethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)

![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5235249.png)

![3,5-bis{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5235257.png)

![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)